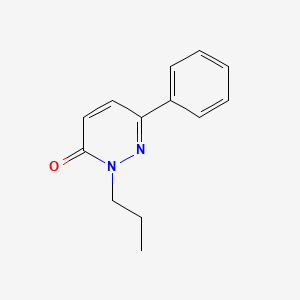

6-phenyl-2-propylpyridazin-3(2H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

6-phenyl-2-propylpyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c1-2-10-15-13(16)9-8-12(14-15)11-6-4-3-5-7-11/h3-9H,2,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMSIKXXGJBTOMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C=CC(=N1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Derivatization Strategies of 6 Phenyl 2 Propylpyridazin 3 2h One

Reactivity Profile of the Pyridazinone Heterocycle

Pyridazin-3(2H)-ones are a significant class of nitrogen-containing aromatic heterocycles that have garnered considerable attention in heterocyclic chemistry. researchgate.net Their importance stems from their high chemical reactivity, which allows for the synthesis of a wide array of new compounds within this family. researchgate.net The pyridazinone ring can be readily derivatized at various positions, making it a versatile scaffold in medicinal chemistry. researchgate.net The presence of nitrogen atoms and a keto group facilitates protonation and hydrogen bond formation, contributing to the diverse pharmacological properties of molecules containing this ring system. nih.gov

Electrophilic and Nucleophilic Substitution Reactions on the Pyridazinone Ring

The pyridazinone ring, being a diazine, is generally considered an electron-deficient system. This inherent electron deficiency influences its reactivity towards both electrophilic and nucleophilic reagents.

Electrophilic Aromatic Substitution (EAS): Aromatic rings typically undergo electrophilic substitution, where an electrophile replaces a hydrogen atom on the ring. masterorganicchemistry.com However, the presence of two adjacent nitrogen atoms in the pyridazine (B1198779) ring deactivates it towards electrophilic attack compared to benzene. youtube.com The nitrogen atoms are electron-withdrawing, reducing the electron density of the ring and making it less nucleophilic. youtube.com Reactions like nitration, halogenation, and Friedel-Crafts alkylation and acylation, which are common for benzene, generally require harsher conditions for pyridazinones. masterorganicchemistry.com

Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-deficient nature of the pyridazinone ring makes it more susceptible to nucleophilic aromatic substitution. wikipedia.org In this type of reaction, a nucleophile displaces a suitable leaving group (such as a halide) on the aromatic ring. wikipedia.org The presence of electron-withdrawing groups, like the nitrogen atoms and the carbonyl group in the pyridazinone ring, activates the ring for nucleophilic attack. nih.govyoutube.com SNAr reactions are a key strategy for the functionalization of the pyridazinone core, allowing for the introduction of various substituents. The reaction typically proceeds through an addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.com

Transformations at the Carbonyl Moiety (C-3) of Pyridazin-3(2H)-ones

The carbonyl group at the C-3 position is a key functional handle for various chemical transformations. It can be converted into other functional groups, leading to a diverse range of derivatives.

One common transformation is the conversion of the pyridazin-3(2H)-one to a 3-chloropyridazine derivative. This is typically achieved by treating the pyridazinone with a chlorinating agent like phosphorus oxychloride (POCl₃). nih.govnih.gov The resulting 3-chloro substituent is a good leaving group and serves as a precursor for further nucleophilic substitution reactions. For instance, it can be reacted with various nucleophiles such as amines, hydrazines, or thiols to introduce different functionalities at the C-3 position. nih.govnih.gov

Another important reaction at the C-3 position is thionation, where the carbonyl oxygen is replaced by a sulfur atom to form a pyridazine-3(2H)-thione. This transformation is commonly carried out using reagents like phosphorus pentasulfide (P₄S₁₀). nih.gov The resulting thione can then be used in subsequent reactions, for example, to construct fused heterocyclic systems. nih.gov

Reactions Involving the N-2 Propyl Substituent and the C-6 Phenyl Group

N-2 Propyl Substituent: The propyl group at the N-2 position can also be a site for chemical modification, although it is generally less reactive than the pyridazinone ring itself. Reactions involving this substituent are less common but can be used for specific derivatization strategies. For instance, N-dealkylation can be performed under certain conditions to generate the corresponding N-H pyridazinone, which can then be re-alkylated with different substituents.

C-6 Phenyl Group: The phenyl group at the C-6 position can undergo typical electrophilic aromatic substitution reactions. The pyridazinone ring acts as a deactivating group, meaning the phenyl ring is less reactive than benzene itself. However, under appropriate conditions, electrophiles can be introduced onto the phenyl ring. The directing effect of the pyridazinone moiety will influence the position of substitution (ortho, meta, or para) on the phenyl ring. masterorganicchemistry.com This allows for the synthesis of a library of compounds with diverse substitution patterns on the C-6 phenyl group, which can be crucial for modulating biological activity.

Systematic Derivatization for Chemical Library Generation

Systematic derivatization of the 6-phenyl-2-propylpyridazin-3(2H)-one scaffold is a powerful strategy for generating chemical libraries for drug discovery and other applications. researchgate.net By systematically modifying different parts of the molecule, it is possible to explore the structure-activity relationships (SAR) and optimize the properties of the compounds. nih.gov

Functionalization at the C-4 and C-5 Positions of the Pyridazinone Core

The C-4 and C-5 positions of the pyridazinone ring are prime targets for functionalization to introduce structural diversity. Various synthetic methods have been developed to introduce a range of substituents at these positions.

One common approach is the condensation of the pyridazinone with aromatic aldehydes. scispace.com For example, 4,5-dihydro-6-phenyl-3(2H)-pyridazinone derivatives can react with aromatic aldehydes in the presence of a base like sodium ethoxide to yield 4-substituted benzyl pyridazinones. scispace.com

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are highly effective for introducing aryl or heteroaryl substituents at halogenated C-4 or C-5 positions. scispace.com This method offers a versatile way to construct biaryl systems and expand the chemical space around the pyridazinone core.

Direct C-H functionalization has also emerged as a powerful tool for the late-stage diversification of pyridazinone scaffolds. rsc.org This approach allows for the introduction of various functional groups, including aryl, carboxyl, and thio groups, directly onto the C-H bonds of the pyridazinone ring, often with high regioselectivity. rsc.org

Below is a table summarizing some common functionalization reactions at the C-4 and C-5 positions:

| Reaction Type | Reagents and Conditions | Resulting Functional Group | Reference |

| Aldehyde Condensation | Aromatic aldehyde, Sodium ethoxide | 4-Substituted benzyl | scispace.com |

| Suzuki-Miyaura Coupling | Arylboronic acid, Palladium catalyst, Base | Aryl | scispace.com |

| Direct C-H Arylation | Aryl halide, Palladium catalyst | Aryl | rsc.org |

| Direct C-H Carboxylation | CO₂, Palladium catalyst | Carboxylic acid | rsc.org |

| Direct C-H Thiolation | Thiol, Oxidant | Thioether | rsc.org |

Strategic Modifications of the Phenyl Group at C-6 for Structural Diversity

Modifying the phenyl group at the C-6 position is another key strategy for generating a diverse chemical library. This can be achieved through the synthesis of 6-aryl-pyridazin-3(2H)-ones starting from different substituted β-aroylpropionic acids or by direct functionalization of the existing phenyl ring.

The synthesis of 6-aryl-pyridazin-3(2H)-ones often begins with the Friedel-Crafts acylation of a substituted benzene with succinic anhydride, followed by cyclization with hydrazine (B178648). scispace.com By using a variety of substituted benzenes in the initial step, a wide range of substituents can be introduced onto the C-6 phenyl ring.

Alternatively, the existing C-6 phenyl group can be functionalized using standard electrophilic aromatic substitution reactions. The pyridazinone ring will influence the regioselectivity of these reactions. For example, nitration, halogenation, or acylation of the phenyl ring can introduce new functional groups that can be further modified.

The table below provides examples of strategic modifications to the C-6 phenyl group:

| Modification Strategy | Starting Material/Reagent | Introduced Substituent | Reference |

| Synthesis from Substituted β-Aroylpropionic Acid | Substituted Benzene, Succinic Anhydride, Hydrazine | Various substituents (e.g., alkyl, alkoxy, halo) | scispace.com |

| Electrophilic Nitration | Nitric Acid, Sulfuric Acid | Nitro group | masterorganicchemistry.com |

| Electrophilic Halogenation | Halogen, Lewis Acid | Halogen (Cl, Br) | masterorganicchemistry.com |

| Friedel-Crafts Acylation | Acyl Halide, Lewis Acid | Acyl group | masterorganicchemistry.com |

By combining these derivatization strategies, a vast library of this compound analogs can be synthesized, enabling a thorough exploration of their chemical and biological properties.

Incorporation of Fused Ring Systems and Tricyclic Pyridazinones

The core structure of this compound serves as a versatile scaffold for the synthesis of more complex, rigid structures through the incorporation of additional fused rings. These chemical transformations are aimed at creating tricyclic pyridazinone derivatives, which are of significant interest in medicinal chemistry due to their diverse pharmacological activities. nih.gov The strategies to achieve these fused systems typically involve the formation of five- or six-membered heterocyclic rings onto the pyridazine backbone, leading to novel tricyclic frameworks such as imidazo[1,2-b]pyridazines, umich.educlockss.orgrsc.orgtriazolo[4,3-b]pyridazines, and pyrimido[4,5-c]pyridazines.

The synthesis of these fused systems often requires initial functionalization of the pyridazinone ring to introduce reactive groups that can undergo cyclization reactions. Common approaches include condensation reactions with bifunctional reagents or intramolecular cyclizations of appropriately substituted pyridazinone precursors.

Synthesis of Imidazo[1,2-b]pyridazine Derivatives

The imidazo[1,2-b]pyridazine ring system is a prominent tricyclic structure synthesized from pyridazine precursors. The general method for constructing the fused imidazole ring involves the cyclocondensation of a 3-aminopyridazine derivative with an α-haloketone. nih.gov This reaction, known as the Huisgen cycloaddition, proceeds through initial alkylation of the endocyclic ring nitrogen, followed by an intramolecular cyclization to form the bicyclic product. nih.gov

For a precursor like this compound, this strategy would first require the conversion of the C3-keto group into an amino group to yield a 3-amino-6-phenylpyridazine derivative. This intermediate can then react with various α-bromoketones to yield a range of 2-substituted imidazo[1,2-b]pyridazines. umich.edunih.gov

Table 1: General Synthesis of Imidazo[1,2-b]pyridazine Derivatives

| Precursor | Reagent | Resulting Fused System |

|---|---|---|

| 3-Amino-6-halopyridazine | α-Bromoketone | 2-Substituted-6-haloimidazo[1,2-b]pyridazine |

This table illustrates a generalized synthetic pathway. R-groups on the resulting fused system depend on the specific α-bromoketone used.

Synthesis of umich.educlockss.orgrsc.orgTriazolo[4,3-b]pyridazine Derivatives

Another important class of tricyclic pyridazinones are the umich.educlockss.orgrsc.orgtriazolo[4,3-b]pyridazines. A common synthetic route to this ring system involves the use of a pyridazine-3-thione derivative as the key intermediate. mdpi.com The pyridazinone, such as this compound, can be converted to the corresponding 3-thioxo derivative by treatment with a thionating agent like phosphorus pentasulfide. mdpi.com

The resulting pyridazine-3-thione is then reacted with an acid hydrazide (e.g., benzhydrazide). This reaction proceeds via an S-alkylation followed by an intramolecular cyclization with the elimination of hydrogen sulfide to afford the fused triazole ring. mdpi.com This method allows for the introduction of various substituents on the triazole ring, depending on the acid hydrazide used.

An alternative pathway involves the reaction of 3-chloro-6-phenylpyridazine with 4-amino-1,2,4-triazole to form the fused tricyclic system. nih.gov

Table 2: Synthesis of umich.educlockss.orgrsc.orgTriazolo[4,3-b]pyridazine Derivatives

| Precursor | Reagent | Resulting Fused System |

|---|---|---|

| Pyridazin-3(2H)-one | 1. Phosphorus Pentasulfide 2. Acid Hydrazide | 3-Substituted- umich.educlockss.orgrsc.orgtriazolo[4,3-b]pyridazine mdpi.com |

This table outlines common synthetic strategies for the formation of the triazolopyridazine core.

Synthesis of Pyrimido[4,5-c]pyridazine Derivatives

The fusion of a pyrimidine ring to the pyridazine core results in the pyrimido[4,5-c]pyridazine system. The synthesis of these structures can be more complex. One documented approach begins not from a pre-formed pyridazinone, but from a functionalized pyrimidine. For example, deprotonation of the 5-methyl group of 4-chloro-5-methyl-2-methylsulfanyl pyrimidine followed by reaction with a methyl-2-chlorobenzoate yields a ketone intermediate. This key intermediate is then treated with a substituted hydrazine, such as N,N'-dimethylhydrazine hydrochloride, to construct the pyridazine ring, thereby forming the fused bicyclic system. clockss.org Subsequent modifications, such as oxidation of the methylthio group to a sulfoxide or sulfone, provide a leaving group that can be displaced by an amine to introduce further diversity. clockss.org

Table 3: Key Steps in the Synthesis of a Pyrimido[4,5-c]pyridazine Derivative

| Reactant 1 | Reactant 2 | Intermediate/Product |

|---|---|---|

| Ketone intermediate derived from pyrimidine | N,N'-dimethylhydrazine hydrochloride | 3-(2-Chlorophenyl)-1,2-dimethyl-7-(methylthio)-1,2-dihydropyrimido[4,5-c]pyridazine clockss.org |

This table details the construction of the pyridazine ring onto a pyrimidine precursor to form the fused system.

Synthesis of Indeno[1,2-c]pyridazinone Derivatives

Tricyclic systems where a carbocyclic ring is fused to the pyridazinone core, such as indeno[1,2-c]pyridazinones, are also of interest. These compounds are considered rigid analogs of bioactive phenyl-dihydropyridazinones. nih.gov Their synthesis typically involves the reaction of a bicyclic γ-ketoacid, such as 2-carboxy-indan-1-one, with hydrazine. The resulting tricyclic dihydropyridazinone can then be efficiently oxidized, for example with bromine in acetic acid, to yield the fully aromatic indenopyridazinone system. nih.gov Further chemical transformations, such as oxidation of the methylene (B1212753) group at the C-5 position, can introduce additional functionality. nih.gov

Structure Activity Relationship Sar Elucidation for 6 Phenyl 2 Propylpyridazin 3 2h One Analogues

Methodological Approaches for SAR Determination in Pyridazinone Systems

The determination of structure-activity relationships in pyridazinone systems leverages a combination of computational and theoretical methods to predict and explain the biological activity of these compounds. These approaches provide insights into the molecular interactions that govern their function.

Computational and Molecular Modeling: Computer-Aided Drug Design (CADD) is a primary tool used in the SAR analysis of pyridazinone derivatives nih.gov. This involves molecular modeling techniques to evaluate designed compounds before their synthesis and biological testing nih.gov.

Quantum Chemical Calculations: Theoretical calculations, such as Density Functional Theory (DFT), are employed to investigate the geometric structures and electronic properties of the molecules researchgate.netmdpi.com. Parameters like the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), the HOMO-LUMO energy gap, and molecular electrostatic potential maps are calculated to understand the chemical reactivity and stability of the compounds researchgate.netmdpi.com.

Molecular Docking: This computational technique is used to predict the binding orientation of pyridazinone derivatives within the active site of a target protein researchgate.netmdpi.com. By simulating the interaction between the small molecule (ligand) and the protein, researchers can compare the activities of different compounds and understand the structural requirements for binding researchgate.netmdpi.com.

SAR Classification Models: Advanced models can be developed based on specific molecular descriptors. For instance, a SAR classification model for pyridazinone-like compounds was created using atom pair descriptors and physicochemical parameters to better understand the relationship between chemical structures and their biological activity nih.gov. These studies aim to extract the relevant chemical information from a series of compounds that exhibit similar biological activity by analyzing chemical similarity and potency relationships researchgate.net.

Systematic Evaluation of the 2-Propyl Moiety's Contribution to Molecular Properties and Interactions

Alkyl groups are known to be fundamental in modulating the properties of drug molecules . The incorporation of an alkyl chain, such as a propyl group, can increase the nonpolar character and hydrophobic nature of a compound . This increased lipophilicity can influence how the molecule interacts with biological systems, potentially enhancing its ability to cross lipid-based cell membranes and improving absorption and distribution wikipedia.org.

The n-propyl group (-CH₂CH₂CH₃) is a linear and flexible chain wikipedia.org. Its size and conformation can affect how the entire molecule fits into a receptor's binding pocket. While it does not offer specific hydrogen bonding capabilities, its hydrophobic nature can lead to favorable van der Waals interactions within nonpolar regions of a binding site. The classification of carbon atoms within the alkyl group (primary, secondary, etc.) can also have subtle effects on the molecule's chemistry libretexts.org. In essence, the 2-propyl moiety acts as a key modulator of the compound's lipophilic character, which is a critical factor in its pharmacokinetic profile.

Influence of Substituent Variations on the 6-Phenyl Ring on Molecular Reactivity and Shape

The phenyl group at the C-6 position of the pyridazinone ring is a common feature in many biologically active analogues, and its substitution provides a critical avenue for modulating activity. Research has shown that the nature and position of substituents on this phenyl ring can significantly impact the compound's biological effects.

In a study of 6-phenylpyridazin-3-one derivatives designed as vasorelaxants, the electronic properties of the substituent on the phenyl ring were found to be a key determinant of activity nih.gov. The study constructed a comprehensive structure–activity relationship for newly synthesized compounds by replacing the C-6 position of the pyridazinone with different phenyl rings nih.gov. The results indicated that compounds with nitro substituents on the phenyl ring had superior activity compared to those with bromo, methyl, or no substitution at all nih.gov. Specifically, electron-withdrawing groups appeared to enhance the desired biological effect in that series nih.gov.

| Substituent on 6-Phenyl Ring | Relative Activity (EC50 µM) | Reference |

|---|---|---|

| Nitro (p-NO₂) | 0.0114 | nih.gov |

| Bromo (p-Br) | 0.0432 | nih.gov |

| Unsubstituted | 0.1828 | nih.gov |

| Methyl (p-CH₃) | 2.2680 | nih.gov |

Impact of Substitutions at the C-4 and C-5 Positions on the Pyridazinone Core on Interaction Profiles

Modifications at the C-4 and C-5 positions of the pyridazinone ring have been shown to be critical for tuning the biological activity and interaction profiles of these compounds. These positions are integral to the heterocyclic core, and substitutions can alter the molecule's electronics, sterics, and potential for hydrogen bonding.

A study on 5-substituted-6-phenyl-3(2H)-pyridazinones revealed a significant dependence of platelet aggregation inhibition on the nature of the substituent at the C-5 position nih.gov. This work confirmed that modifying the chemical group at this position influences not only the potency but also the mechanism of action nih.gov.

In another research effort focusing on phosphodiesterase 4 (PDE4) inhibitors, substitutions at the C-4 position were investigated nih.gov. It was found that pyridazinones bearing an indole moiety at the C-4 position consistently showed greater inhibition of PDE4B than their corresponding 4,5-dihydropyridazinone analogues nih.gov. This suggests that the aromaticity or specific interactions of the C-4 substituent are crucial for activity. The introduction of a 4-morpholino group has also been explored in the development of potent β-1,3-glucan synthase inhibitors nih.gov.

The impact of substitutions at these positions is not limited to the pyridazinone ring. A broader SAR study on the related pyrimidine scaffold also demonstrated that the nature of the C-5 substituent significantly influences biological activity nih.gov. These findings collectively underscore the importance of the C-4 and C-5 positions as key sites for structural modification to optimize the interaction profiles of pyridazinone-based compounds.

| Compound Type | Modification | Observed Effect on PDE4B Inhibition | Reference |

|---|---|---|---|

| Pyridazinone | Indole moiety at C-4 | Greater inhibition | nih.gov |

| 4,5-Dihydropyridazinone | Indole moiety at C-4 | Lower inhibition | nih.gov |

Comparative Structural Feature Analysis with Other N-2 Substituted Pyridazin-3(2H)-ones

The N-2 position of the pyridazin-3(2H)-one core is a versatile point for substitution, allowing for the introduction of a wide array of chemical moieties that can drastically alter the compound's properties compared to a simple 2-propyl group. While the propyl group primarily adds lipophilicity and steric bulk, other substituents can introduce more complex functionalities.

Several studies have explored diverse substitutions at the N-2 position:

Heterocyclic Methyl Groups: Researchers have synthesized 6-aryl-2-(imidazol-1-yl-methyl)- and 2-(1,2,4-triazol-1-yl-methyl)-4,5-dihydro-(2H)-pyridazin-3-ones scielo.brscielo.br. These larger, nitrogen-containing heterocyclic groups can engage in specific hydrogen bonds and π-π stacking interactions not possible with a simple alkyl chain.

Arylpiperazinylalkyl Groups: Complex side chains, such as arylpiperazinylalkyl moieties, have been attached to the N-2 position to create potent antinociceptive agents sarpublication.com. These groups introduce significant bulk, flexibility, and multiple potential interaction sites, including basic nitrogen atoms that can form salt bridges.

Amide-Containing Moieties: Propanamide and acetamide side chains linked to the N-2 nitrogen have been shown to yield compounds with good analgesic activity sarpublication.com. The amide functionality introduces both hydrogen bond donor and acceptor capabilities, significantly increasing the potential for specific polar interactions with a biological target.

Thiosemicarbazide Side Chains: In the search for vasorelaxants, 1-(2-acetyl)-4-substitutedthiosemicarbazide side chains were inserted at the N-2 position, demonstrating that very complex and functionalized groups can be tolerated at this site nih.gov.

In comparison, the 2-propyl group is a relatively simple, nonpolar substituent. Its contribution is primarily through hydrophobic interactions. This contrasts sharply with more functionalized groups that can provide a range of polar interactions, charged interactions, and increased conformational complexity, thereby accessing different binding modes and potentially different biological targets.

| N-2 Substituent Type | Example Moiety | Potential Contribution to Molecular Properties | Reference |

|---|---|---|---|

| Alkyl | Propyl | Lipophilicity, steric bulk, hydrophobic interactions | - |

| Heterocyclic Methyl | Imidazol-1-yl-methyl | H-bonding, π-π stacking, increased polarity | scielo.brscielo.br |

| Arylpiperazinylalkyl | 4-Arylpiperazin-1-yl-propyl | Significant bulk, flexibility, basic center for ionic interactions | sarpublication.com |

| Amide-containing | Propanamide | H-bond donor/acceptor sites, polarity | sarpublication.com |

Mechanistic Investigations of Pyridazinone Reactions and Interactions

Reaction Mechanism Elucidation in the Synthesis of 6-Phenyl-2-propylpyridazin-3(2H)-one

The synthesis of this compound is typically achieved through a two-step process. The foundational step is the formation of the core pyridazinone ring system, followed by the introduction of the propyl group at the N-2 position.

Step 1: Cyclocondensation for 6-phenylpyridazin-3(2H)-one

The primary synthesis of the 6-phenylpyridazin-3(2H)-one scaffold involves the reaction of a γ-keto acid, specifically 4-oxo-4-phenylbutanoic acid, with hydrazine (B178648) hydrate. mdpi.combiomedpharmajournal.org The mechanism for this cyclocondensation reaction proceeds as follows:

Hydrazone Formation: The reaction initiates with the nucleophilic attack of a nitrogen atom from hydrazine hydrate on the carbonyl carbon of the keto group in 4-oxo-4-phenylbutanoic acid. This is followed by dehydration, leading to the formation of a hydrazone intermediate. scispace.com

Intramolecular Cyclization: The second nitrogen atom of the hydrazone moiety then acts as a nucleophile, attacking the carboxylic acid carbon. This intramolecular reaction results in a cyclic intermediate.

Dehydration: The cyclic intermediate subsequently undergoes dehydration, eliminating a molecule of water to form the stable, six-membered aromatic pyridazinone ring. iglobaljournal.com

This reaction is a well-established method for creating the pyridazinone core structure. biomedpharmajournal.orgscispace.com

Step 2: N-Alkylation

Once the 6-phenylpyridazin-3(2H)-one ring is formed, the propyl group is introduced at the N-2 position via an N-alkylation reaction. This is typically accomplished by reacting the pyridazinone with a propylating agent, such as 1-bromopropane or 1-iodopropane, in the presence of a suitable base (e.g., potassium carbonate, sodium methoxide) and a polar aprotic solvent. mdpi.com The mechanism involves the deprotonation of the nitrogen atom at the 2-position by the base, creating a nucleophilic anion that then attacks the electrophilic carbon of the propyl halide in an SN2 reaction, displacing the halide and forming the final product, this compound.

Kinetic Studies of Pyridazinone Chemical Transformations

Kinetic studies are essential for quantifying the rates and understanding the mechanisms of chemical reactions and interactions. For pyridazinone derivatives, kinetic analyses have been particularly valuable in the field of medicinal chemistry to characterize their interactions with biological targets, such as enzymes. These studies often focus on determining inhibition constants (Ki) and IC50 values, which measure the potency of a compound as an inhibitor.

For instance, kinetic investigations of novel pyridazinone derivatives as inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases, have been performed. nih.gov These studies revealed that certain derivatives act as competitive inhibitors, meaning they bind to the active site of the enzyme and compete with the natural substrate. nih.gov Lineweaver-Burk plots derived from these kinetic experiments are used to determine the mode of inhibition and calculate the Ki value, which represents the dissociation constant of the enzyme-inhibitor complex. nih.gov

| Derivative | Target Enzyme | Inhibition Type | Ki (µM) | IC50 (µM) |

| TR2 | MAO-B | Competitive | 0.230 ± 0.004 | 0.27 |

| TR16 | MAO-B | Competitive | 0.149 ± 0.016 | 0.17 |

Data sourced from kinetic studies on pyridazinone derivatives as MAO-B inhibitors. nih.gov

These kinetic parameters are crucial for structure-activity relationship (SAR) studies, helping to guide the design of more potent and selective inhibitors.

Theoretical Models for Understanding Chemical Reactivity and Selectivity in Pyridazinone Systems

Computational chemistry provides powerful tools for investigating the electronic structure, reactivity, and selectivity of molecules like pyridazinones. Theoretical models, particularly those based on Density Functional Theory (DFT), are widely used to complement experimental findings. mdpi.comscispace.com

DFT calculations at levels such as B3LYP/6-311++G** have been employed to study the tautomerization process in pyridazinone systems, analyzing the energy barriers for hydrogen transfer between nitrogen and oxygen atoms. scispace.com Furthermore, computational methods are used to investigate the geometric structures and electronic properties of pyridazinone derivatives. mdpi.com Key parameters derived from these calculations include:

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is an indicator of the chemical reactivity and stability of the molecule. mdpi.com

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites, which is crucial for predicting how the molecule will interact with other reagents or biological receptors. mdpi.com

These theoretical studies are instrumental in rationalizing the structure-activity relationships observed in experimental assays and in predicting the biological properties of newly designed compounds. mdpi.comdocumentsdelivered.com For example, understanding the electronic properties can explain why certain substituents on the pyridazinone ring enhance or diminish its biological activity. mdpi.com

| Computational Method | Application in Pyridazinone Research | Key Insights |

| Density Functional Theory (DFT) | Investigating electronic structure, geometry, and reactivity. mdpi.com | HOMO-LUMO gap, charge distribution, reaction pathways. mdpi.comscispace.com |

| PM3 Hamiltonian (MOPAC) | Optimization of 3D molecular structures. nih.gov | Provides low-energy conformations for further analysis. |

| Molecular Docking | Predicting binding modes with protein targets. nih.gov | Identifies key ligand-protein interactions and explains selectivity. |

Molecular Interaction Studies and Binding Theories for Pyridazinone Scaffolds

Molecular interaction studies, predominantly through in silico molecular docking, are a cornerstone of modern drug design and are frequently applied to pyridazinone scaffolds. nih.govtandfonline.com These studies simulate the interaction between a ligand (the pyridazinone derivative) and a biological target (typically a protein or enzyme) to predict the preferred binding orientation and affinity.

Docking studies have been conducted on a wide array of pyridazinone derivatives against various therapeutic targets, including:

HIV Reverse Transcriptase tandfonline.com

Cyclin-Dependent Kinases proquest.com

Monoamine Oxidase B (MAO-B) mdpi.com

Phosphodiesterase 4 (PDE4) nih.gov

Urokinase benthamdirect.combenthamscience.com

The results of these simulations provide detailed insights into the binding mode and the specific molecular interactions that stabilize the ligand-protein complex. Common interactions observed for pyridazinone scaffolds include:

Hydrogen Bonding: The carbonyl group and the nitrogen atoms of the pyridazinone ring frequently act as hydrogen bond acceptors or donors, forming crucial bonds with amino acid residues like glutamine in the active site of PDE4. nih.gov

Hydrophobic Interactions: The phenyl ring and other nonpolar substituents on the pyridazinone core often engage in van der Waals and hydrophobic interactions with nonpolar pockets within the binding site. nih.govmdpi.com

π-π Stacking: The aromatic nature of the phenyl and pyridazinone rings allows for favorable π-π stacking interactions with aromatic amino acid residues such as tyrosine and phenylalanine. mdpi.com

These computational analyses help to build a theoretical framework for the observed biological activity and guide the rational design of new derivatives with improved binding affinity and selectivity for their intended targets. nih.govbenthamdirect.com

| Pyridazinone Derivative Class | Protein Target | Key Interacting Residues | Predicted Binding Interactions |

| 4-(Indol-3-yl)-pyridazinones | PDE4B | Gln, Phe, Lys | Hydrogen bonding, van der Waals contacts, hydrophobic interactions. nih.gov |

| 6-Phenyl-pyridazinone derivatives | MAO-B | Tyr398, Tyr326 | π-π stacking, hydrogen bonding. mdpi.com |

| 6-Aryl-pyridazinone derivatives | HIV Reverse Transcriptase | (Not Specified) | Favorable binding connections with the active receptor domain. tandfonline.com |

Computational Chemistry and in Silico Approaches in Pyridazinone Research

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions of Pyridazinones

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of pyridazinone molecules. gsconlinepress.comresearchgate.net These computational methods allow for the detailed investigation of molecular geometries, electronic properties, and vibrational frequencies. researchgate.net

DFT studies on pyridazinone derivatives typically involve optimizing the molecular structure to find the lowest energy conformation. gsconlinepress.com Key parameters derived from these calculations, such as the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO), are crucial for predicting chemical reactivity. gsconlinepress.comresearchgate.net A smaller HOMO-LUMO energy gap (ΔE) suggests higher reactivity, as electrons can be more easily excited. researchgate.net

Other calculated quantum chemical properties include:

Dipole Moment (μ): Indicates the polarity of the molecule.

Electronegativity (χ): The power of an atom or molecule to attract electrons.

Global Hardness (η) and Softness (S): These properties measure the stability and reactivity of a molecule. gsconlinepress.com Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Electrophilicity Index (ω): Measures the energy lowering of a molecule when it accepts electrons. researchgate.net

These parameters are instrumental in understanding the molecule's behavior in chemical reactions and its potential for intermolecular interactions. For instance, DFT calculations have been used to compare the inhibition potential of different pyridazinone derivatives by analyzing their electronic structures. gsconlinepress.com The analysis of Molecular Electrostatic Potential (MEP) maps, also derived from DFT, helps identify the electron-rich and electron-poor regions of a molecule, indicating sites prone to electrophilic and nucleophilic attacks. mdpi.com

| Quantum Chemical Parameter | Description | Relevance in Pyridazinone Research |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the ability to donate electrons. Higher values suggest a better electron donor. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability to accept electrons. Lower values suggest a better electron acceptor. |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | Correlates with chemical reactivity and stability. A smaller gap implies higher reactivity. researchgate.net |

| Dipole Moment (μ) | Measure of the net molecular polarity | Influences solubility and the ability to engage in dipole-dipole interactions. |

| Global Hardness (η) | Resistance to change in electron distribution | Measures molecular stability; hard molecules are less reactive. gsconlinepress.com |

| Global Softness (S) | Reciprocal of global hardness | Measures molecular reactivity; soft molecules are more reactive. gsconlinepress.com |

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions (Purely theoretical/chemical interactions)

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a ligand, such as a pyridazinone derivative, and a receptor's binding site. sciencepublishinggroup.comwjarr.com These methods provide a detailed, atom-level view of the binding mode, affinity, and stability of the ligand-receptor complex. wjarr.comtandfonline.com

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. sciencepublishinggroup.comwjarr.com The process involves sampling a large number of possible conformations of the ligand within the receptor's active site and scoring them based on their binding energy. wjarr.commdpi.com Studies on various pyridazinone derivatives have used molecular docking to elucidate their binding mechanisms with targets like cyclooxygenase-2 (COX-2), cholinesterases, and various kinases. mdpi.comnih.govrsc.org For example, docking studies of 6-phenylpyridazin-3(2H)-one derivatives with lipase (B570770) have been performed to understand their potential inhibitory roles. dntb.gov.ua The results from these simulations help identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. benthamscience.comnih.gov

Molecular Dynamics (MD) Simulations complement docking studies by providing insights into the dynamic behavior of the ligand-receptor complex over time. tandfonline.com An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, offering a view of the conformational changes and stability of the complex in a simulated physiological environment. tandfonline.com MD simulations have been used to validate docking poses of pyrazolo-pyridazinone derivatives and assess the dynamic stability of the complex, often followed by binding free energy calculations (e.g., MM/PBSA) to refine the prediction of binding affinity. tandfonline.com

| Pyridazinone Derivative Class | Target Receptor/Enzyme | Key Findings from Docking/MD Simulations |

| Pyrazolo[3,4-d]pyridazinones | Fibroblast growth factor receptor 1 (FGFR1) | Validated binding mechanisms and dynamic stability of the inhibitor-receptor complex. tandfonline.com |

| 6-phenylpyridazin-3(2H)-one derivatives | Porcine pancreatic lipase type II (PLL) | Evaluated potential as lipase inhibitors. dntb.gov.ua |

| 6-substituted-3(2H)-pyridazinone derivatives | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) | Provided insights into binding interactions in the active sites of both enzymes. nih.gov |

| Dihydropyridazin-3(2H)-one derivatives | Fungal, bacterial, and helminthic proteins | Identified compounds with good binding affinity scores and specific H-bond interactions. wjarr.com |

| Diarylurea derivatives based on pyridazinone | Vascular endothelial growth factor receptor 2 (VEGFR-2) | Provided insights into the binding modes of the compounds to the enzyme. rsc.org |

De Novo Design and Virtual Screening of Novel Pyridazinone Scaffolds

In silico techniques like de novo design and virtual screening are crucial for the discovery of novel pyridazinone scaffolds with specific chemical properties. nih.govnih.gov These methods allow for the exploration of vast chemical spaces to identify promising new molecules.

De Novo Design involves the computational construction of novel molecules from scratch, atom by atom or fragment by fragment, within the constraints of a receptor's binding site. nih.gov Programs like LeapFrog utilize pharmacophoric models, which can be derived from techniques like Comparative Molecular Field Analysis (CoMFA), to generate hypothetical ligands that fit within a target's active site. nih.gov This approach has been applied to pyridazine (B1198779) analogs to design novel inhibitors. nih.gov Structure-activity relationship (SAR) classification models can also provide a simple approach for the de novo design of compounds with pyridazinone-like scaffolds. nih.govmdpi.com

Virtual Screening (VS) is a computational technique used to search large libraries of existing compounds to identify those that are most likely to bind to a target receptor. nih.govidrblab.org VS can be structure-based or ligand-based.

Structure-based virtual screening (SBVS) uses the 3D structure of the target receptor to dock a library of compounds, ranking them based on their predicted binding affinity.

Ligand-based virtual screening (LBVS) utilizes the knowledge of known active ligands to identify other compounds in a library with similar properties, often through pharmacophore modeling or chemical similarity searches.

Inverse virtual screening (iVS) is another approach where a single ligand is screened against a database of numerous protein targets to identify potential new targets for that molecule. nih.govnih.gov This method has been successfully used to explore potential repurposed targets for libraries of pyridazinone-based analogues. nih.govnih.gov

Application of Machine Learning and Artificial Intelligence in Pyridazinone Chemical Discovery

Machine Learning (ML) and Artificial Intelligence (AI) are revolutionizing chemical discovery by building predictive models from large datasets, thereby accelerating the identification and optimization of new molecules like pyridazinones. mdpi.comnih.govmdpi.com

One of the most established ML applications in chemistry is the development of Quantitative Structure-Activity Relationship (QSAR) models. youtube.comhotspotthera.com QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of compounds and their properties (e.g., biological activity or chemical reactivity). youtube.com For pyridazinones, QSAR models can be trained on a dataset of known derivatives and their measured activities to predict the activity of new, unsynthesized compounds. researchgate.net This process involves calculating molecular descriptors that encode the structural and physicochemical properties of the molecules and using ML algorithms (e.g., random forest, gradient boosting, or support vector machines) to build the predictive model. mdpi.comresearchgate.net

More broadly, AI and ML are being applied to various stages of the chemical discovery pipeline:

Predicting Molecular Properties: AI models can predict a wide range of properties, including solubility, toxicity, and metabolic stability, helping to prioritize compounds with favorable characteristics early in the discovery process. mdpi.com

Generative Models for De Novo Design: Deep learning techniques, such as generative adversarial networks (GANs) and recurrent neural networks (RNNs), can learn from known chemical structures to generate novel molecules with desired properties, offering a sophisticated approach to de novo design.

Reaction Prediction and Synthesis Planning: AI can assist in planning the synthesis of novel pyridazinone compounds by predicting the outcomes of chemical reactions and suggesting optimal synthetic routes. mdpi.com

By analyzing complex datasets and identifying hidden patterns, AI and ML algorithms can significantly reduce the time and cost associated with discovering and developing new pyridazinone-based compounds. nih.gov

Emerging Trends and Future Research Perspectives

Sustainable Synthetic Methodologies for Pyridazinones

The principles of green chemistry are progressively being integrated into the synthesis of pyridazinone derivatives to minimize environmental impact and enhance efficiency. Traditional synthetic methods often rely on volatile organic solvents, harsh reaction conditions, and generate significant waste. nih.gov Modern approaches seek to overcome these limitations through innovative and eco-friendly strategies.

Key sustainable methodologies include:

Microwave-assisted synthesis: This technique utilizes microwave irradiation to accelerate reaction rates, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov

Ultrasound irradiation: Sonication provides an alternative energy source that can promote reactions, sometimes in the absence of traditional solvents. rsc.org

Grinding (Mechanochemistry): Solid-state reactions conducted by grinding reagents together can significantly reduce or eliminate the need for solvents, thus presenting a cleaner reaction profile. nih.govscholarsresearchlibrary.com

One-pot reactions: Designing synthetic sequences where multiple steps are carried out in a single reaction vessel without isolating intermediates minimizes solvent usage, purification steps, and waste generation. nih.govscholarsresearchlibrary.com

Use of greener solvents: When solvents are necessary, the focus is shifting towards environmentally benign options like water or ethanol. rsc.org

These methodologies not only align with the goals of sustainable chemistry but also offer practical advantages in terms of efficiency and cost-effectiveness.

Table 1: Comparison of Sustainable Synthetic Methods for Pyridazinones

| Methodology | Advantages | Disadvantages | References |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, improved yields, enhanced reaction control. | Requires specialized equipment, potential for localized overheating. | nih.govrsc.org |

| Ultrasound Irradiation | Enhanced reaction rates, improved mass transfer, can enable solvent-free reactions. | Equipment costs, potential for radical formation, scalability can be challenging. | rsc.org |

| Grinding (Mechanochemistry) | Solvent-free or reduced solvent use, high efficiency, applicable to insoluble reactants. | Limited to solid-state reactions, monitoring reaction progress can be difficult. | nih.govscholarsresearchlibrary.com |

| One-Pot Reactions | Increased efficiency, reduced waste, saves time and resources, minimizes handling of hazardous intermediates. | Requires compatible reaction conditions for all steps, can be challenging to optimize. | nih.govscholarsresearchlibrary.com |

Advanced Spectroscopic and Analytical Characterization Techniques for Pyridazinone Derivatives

A thorough understanding of the structural and electronic properties of pyridazinone derivatives is crucial for establishing structure-activity relationships and designing new molecules with desired functions. A suite of advanced spectroscopic and analytical techniques is employed for the comprehensive characterization of these compounds. mdpi.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy:

2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments provide detailed information about the connectivity between atoms, helping to unambiguously assign complex structures. researchgate.net

¹⁵N NMR: This technique offers direct insight into the electronic environment of the nitrogen atoms within the pyridazinone ring, which is critical for understanding reactivity and intermolecular interactions. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of a compound, allowing for the confirmation of its elemental composition. mdpi.com

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the presence of specific functional groups, such as the characteristic carbonyl (C=O) and N-H stretching vibrations in the pyridazinone ring. mdpi.comresearchgate.net

X-ray Crystallography: Single-crystal X-ray diffraction provides the definitive three-dimensional structure of a molecule in the solid state. mdpi.com This technique is invaluable for determining precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which influences the crystal packing and physical properties of the material. mdpi.comconnectjournals.com It has been instrumental in investigating the planarity between the phenyl and pyridazinone rings and understanding the disposition of substituents. mdpi.com

Table 2: Spectroscopic Data for Characterization of Pyridazinone Derivatives

| Technique | Information Obtained | Typical Chemical Shifts/Frequencies | References |

| ¹H NMR | Proton environment and connectivity. | Signals for aromatic, alkyl, and N-H protons. | mdpi.comresearchgate.net |

| ¹³C NMR | Carbon skeleton and functional groups. | Carbonyl carbon signal is a key indicator. | mdpi.comresearchgate.netsarpublication.com |

| FT-IR | Presence of functional groups. | C=O stretch (~1670 cm⁻¹), N-H stretch (~3200-3400 cm⁻¹). | mdpi.comresearchgate.net |

| Mass Spectrometry | Molecular weight and elemental composition. | Provides the molecular ion peak [M]+. | mdpi.com |

| X-ray Crystallography | 3D molecular structure and crystal packing. | Provides precise bond lengths and angles. | mdpi.comconnectjournals.com |

Exploration of Pyridazinone-Based Supramolecular Assemblies and Materials Science Applications

The unique structural features of the pyridazinone ring, particularly the presence of adjacent nitrogen atoms and a carbonyl group, make it an excellent candidate for constructing ordered supramolecular assemblies through non-covalent interactions like hydrogen bonding and π-π stacking. routledge.com This has led to growing interest in the materials science applications of pyridazinone derivatives.

Researchers are exploring the use of pyridazinones as building blocks for:

Coordination Polymers: The nitrogen atoms of the pyridazinone ring can act as effective ligands for transition metal ions, enabling the formation of sophisticated, multi-dimensional coordination polymers and metal-organic frameworks (MOFs).

Functional Polymers: Pyridazine-containing monomers can be synthesized and polymerized to create materials with enhanced thermal stability and flame-retardant properties. For instance, a phthalonitrile resin incorporating a pyridazine (B1198779) ring demonstrated outstanding heat resistance, with a glass transition temperature over 400 °C and an initial decomposition temperature of 501 °C. connectjournals.com

Liquid Crystals: The rigid, polar nature of the pyridazinone core can be exploited in the design of liquid crystalline materials.

Self-Assembling Systems: The inherent hydrogen bonding capabilities of the pyridazinone moiety can drive the self-assembly of molecules into well-defined nanostructures, such as arrays and nanowires.

The ability to tune the electronic and steric properties of the pyridazinone scaffold through chemical modification offers a pathway to designing materials with tailored optical, electronic, and mechanical properties for a range of advanced applications.

Integration of High-Throughput Experimentation in Pyridazinone Chemical Discovery

The discovery and optimization of novel pyridazinone-based compounds, whether for medicinal or materials applications, can be a time-consuming and resource-intensive process. High-throughput experimentation (HTE) and high-throughput screening (HTS) are transformative approaches that accelerate this process by enabling the rapid, parallel execution and analysis of a large number of experiments.

In the context of pyridazinone chemistry, these technologies are being applied to:

Reaction Optimization: HTE platforms, often utilizing multi-well plates and robotic liquid handlers, allow for the systematic and rapid screening of numerous reaction parameters (e.g., catalysts, solvents, bases, temperature) to identify optimal conditions for synthesizing pyridazinone derivatives.

Library Synthesis: Large collections or "libraries" of structurally diverse pyridazinone analogs can be rapidly synthesized using HTE techniques.

Biological Screening: HTS is used to test these compound libraries against various biological targets (e.g., enzymes, receptors) to identify "hits" with desired activities. This approach is crucial in the early stages of drug discovery.

Inverse Virtual Screening (iVS): Computational iVS methods can screen a library of pyridazinone compounds against a vast number of protein structures to identify potential new biological targets, a strategy known as drug repurposing.

The integration of automation, miniaturization, and sophisticated data analysis allows researchers to explore chemical space more efficiently, leading to faster identification of lead compounds and novel reaction pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.